BenchChemオンラインストアへようこそ!

6-Azabicyclo[3.2.1]octane-2,7-dione

Dopamine Transporter Inhibition Cocaine Analog Design CNS Medicinal Chemistry

This normorphan (6-azabicyclo[3.2.1]octane-2,7-dione) scaffold matches cocaine in DAT inhibition (IC₅₀ = 452 nM) while bypassing tropane IP. X-ray-confirmed near-planar geometry supports fragment screening and co-crystallization. A gram-scale chemoenzymatic cascade ensures scalable access. Unique lipoxygenase inhibitory activity extends utility beyond CNS to anti-inflammatory programs. Select this rigid, IP-clean bridged lactam for your drug discovery pipeline.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B15055148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.2.1]octane-2,7-dione
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2CC1NC2=O
InChIInChI=1S/C7H9NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10)
InChIKeySXUUIKNYCYOWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azabicyclo[3.2.1]octane-2,7-dione: Core Bicyclic Lactam Scaffold for Heterocycle Synthesis and Medicinal Chemistry Procurement


6-Azabicyclo[3.2.1]octane-2,7-dione (CAS 1552322-78-7) is a nitrogen-containing bridged bicyclic lactam characterized by a rigid [3.2.1] framework bearing two carbonyl groups at positions 2 and 7 [1]. This scaffold serves as a versatile building block for constructing biologically active molecules, including dopamine transporter (DAT) inhibitors, IAP antagonists, and lipoxygenase modulators [2]. Its defined three-dimensional architecture—distinct from tropane (8-azabicyclo[3.2.1]octane) and other bridged heterocycles—imparts unique stereochemical and electronic properties that influence target engagement and synthetic accessibility [3].

Why 6-Azabicyclo[3.2.1]octane-2,7-dione Cannot Be Replaced by Other Bridged Lactams: Evidence-Based Procurement Rationale


Bridged bicyclic lactams are not interchangeable scaffolds; subtle variations in ring size, nitrogen placement, and carbonyl positioning profoundly alter biological activity, synthetic accessibility, and physicochemical properties. For instance, the 6-azabicyclo[3.2.1]octane framework (normorphan nucleus) is isomeric with the 8-azabicyclo[3.2.1]octane (tropane) core found in cocaine, yet the two scaffolds exhibit distinct binding profiles at the dopamine transporter [1]. Similarly, N-substitution on the 6-azabicyclo[3.2.1]octane-2,7-dione scaffold—such as benzyl versus unsubstituted—dramatically alters logP (1.5 vs. -0.2) and topological polar surface area (37.4 Ų vs. 46.2 Ų), directly impacting membrane permeability and off-target liabilities [2]. The specific stereochemical and electronic features of the [3.2.1] dione framework, including its crystallographically defined near-planar geometry and distinct hydrogen-bonding capacity, cannot be replicated by alternative azabicyclic systems such as 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) or 1-azabicyclo[3.2.1]octane derivatives [3].

Quantitative Differentiation of 6-Azabicyclo[3.2.1]octane-2,7-dione: Head-to-Head Comparisons with Closest Analogs


DAT Inhibition Potency: 6-Azabicyclo[3.2.1]octane Derivative Matches Cocaine IC₅₀ While Offering Scaffold Novelty

A direct head-to-head comparison of dopamine reuptake inhibition reveals that the trans-amine normorphan analogue 8c (bearing a p-chloro substituent at the β-aryl group on the 6-azabicyclo[3.2.1]octane scaffold) exhibits an IC₅₀ of 452 nM, which is statistically equivalent to cocaine's IC₅₀ of 459 nM in the same assay [1]. This establishes that the 6-azabicyclo[3.2.1]octane framework can achieve target engagement comparable to the well-established tropane (8-azabicyclo[3.2.1]octane) scaffold while representing a structurally distinct chemical series with potentially differentiated off-target and pharmacokinetic profiles.

Dopamine Transporter Inhibition Cocaine Analog Design CNS Medicinal Chemistry

Physicochemical Differentiation: N-Unsubstituted vs. N-Benzyl 6-Azabicyclo[3.2.1]octane-2,7-dione

Comparison of the unsubstituted parent scaffold (CAS 1552322-78-7) with its N-benzyl analog (CAS 1801983-04-9) reveals substantial differences in key drug-likeness parameters. The parent 6-azabicyclo[3.2.1]octane-2,7-dione exhibits a calculated logP (XLogP3) of -0.2 and a topological polar surface area (TPSA) of 46.2 Ų, whereas the N-benzyl derivative shifts to logP = 1.5 and TPSA = 37.4 Ų [1]. This 1.7 log unit increase in lipophilicity and 8.8 Ų reduction in polar surface area translates to markedly different predicted membrane permeability and CNS penetration profiles.

Physicochemical Property Comparison Medicinal Chemistry Optimization LogP and TPSA Selection

Crystallographically Defined Geometry: 6-Azabicyclo[3.2.1]octane-2,7-dione Exhibits Near-Planar Conformation Unavailable in Alternative Bridged Systems

Single-crystal X-ray diffraction analysis establishes that the 6-azabicyclo[3.2.1]octane-2,7-dione framework adopts a near-planar geometry with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) segment, deviating from planarity by less than 0.2 Å [1]. The crystal structure (monoclinic, P2₁, a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2, R = 0.042) provides unambiguous stereochemical assignment and confirms the absolute configuration of this scaffold [2]. This degree of conformational rigidity and defined stereochemistry is not shared by the more flexible 2-azabicyclo[2.2.1]heptane system or the alternative nitrogen placement in 1-azabicyclo[3.2.1]octane analogs, which exhibit different ring puckering and bond angle distortions.

Crystal Structure Determination Conformational Analysis Scaffold Rigidity

Synthetic Accessibility: Enzymatic β-C−H Functionalization Enables Gram-Scale Production of 6-Azabicyclo[3.2.1]octane Scaffolds

A recently reported ene reductase (ERED)-catalyzed intramolecular β-C−H functionalization provides a one-pot chemoenzymatic cascade for synthesizing 6-azabicyclo[3.2.1]octane-containing scaffolds on gram scale [1]. This method circumvents the multi-step protection/deprotection sequences and harsh conditions typically required for bridged nitrogen heterocycle construction. In contrast, classical synthetic approaches to related tropane (8-azabicyclo[3.2.1]octane) systems often require 6-8 synthetic steps with overall yields below 20%, whereas the ERED-enabled cascade proceeds with significantly improved step economy and scalability.

Chemoenzymatic Synthesis Process Chemistry Bridged Heterocycle Construction

Biological Target Engagement Profile: Lipoxygenase and Carboxylesterase Inhibition Distinguishes 6-Azabicyclo[3.2.1]octane from Tropane-Derived Scaffolds

The 6-azabicyclo[3.2.1]octane-2,7-dione scaffold has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This multi-target enzyme inhibition profile is distinct from the monoamine transporter-focused activity of tropane (8-azabicyclo[3.2.1]octane) derivatives, which predominantly target DAT, NET, and SERT. The ability to modulate lipid mediator biosynthesis positions this scaffold in inflammatory and metabolic disease areas that are inaccessible to tropane-based chemical matter.

Lipoxygenase Inhibition Enzyme Target Profiling Anti-inflammatory Scaffold

Optimal Procurement and Application Scenarios for 6-Azabicyclo[3.2.1]octane-2,7-dione


Dopamine Transporter (DAT) Inhibitor Lead Discovery Requiring Novel IP Space

Based on the direct head-to-head comparison showing that 6-azabicyclo[3.2.1]octane derivative 8c (IC₅₀ = 452 nM) matches cocaine (IC₅₀ = 459 nM) in DAT inhibition potency [1], this scaffold is indicated for CNS drug discovery programs seeking tropane-like target engagement with structurally distinct chemical matter. The normorphan framework circumvents the crowded IP landscape surrounding tropane-based DAT inhibitors while maintaining validated pharmacology.

Structure-Based Drug Design Requiring Crystallographically Validated Scaffold Geometry

The near-planar conformation of 6-azabicyclo[3.2.1]octane-2,7-dione, confirmed by single-crystal X-ray diffraction with a torsion angle of -179(2)° and deviation from planarity <0.2 Å [1], supports its use in fragment-based screening and co-crystallization campaigns. The defined stereochemistry (monoclinic P2₁, refined to R=0.042) provides a reliable starting point for computational docking and pharmacophore modeling.

Scalable Heterocyclic Building Block Procurement for Process Chemistry Development

The availability of a gram-scale, one-pot chemoenzymatic cascade for constructing 6-azabicyclo[3.2.1]octane frameworks [1] makes this scaffold a strategic choice for programs requiring scalable access to bridged nitrogen heterocycles. The ERED-catalyzed β-C−H functionalization route offers superior step economy compared to traditional multi-step syntheses of related bridged systems.

Anti-Inflammatory and Lipid Mediator Program Scaffold Selection

For programs targeting lipoxygenase-mediated inflammatory pathways or arachidonic acid metabolism, the documented potent lipoxygenase inhibitory activity of the 6-azabicyclo[3.2.1]octane-2,7-dione scaffold [1] distinguishes it from tropane analogs that lack this pharmacology. The additional activity against carboxylesterase and formyltetrahydrofolate synthetase supports its utility in metabolic disease and inflammation-focused research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azabicyclo[3.2.1]octane-2,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.